![molecular formula C18H19NO2 B3011807 N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 923824-20-8](/img/structure/B3011807.png)
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2,5-dimethylaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like DMF (dimethylformamide) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromene derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its biological properties:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Antiproliferative Effects:
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. The underlying mechanism appears to involve apoptosis induction and modulation of cell cycle progression.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in drug development:
Targeting Specific Diseases:
Preliminary studies suggest that this compound may be effective against specific types of cancer and inflammatory diseases. Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic windows.
Drug Formulation:
Due to its unique chemical structure, this compound can be used as a lead structure for designing novel drugs that target specific biological pathways.
Industrial Applications
The unique properties of this compound make it valuable in industrial applications:
Material Science:
This compound can be utilized in the development of new materials with enhanced properties such as thermal stability and chemical resistance.
Chemical Processes:
Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thiourea: Shares the 2,5-dimethylphenyl group but differs in the functional group attached to the aromatic ring.
3,4-dihydro-2H-chromene-3-carboxylic acid: The parent compound used in the synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide.
2,5-dimethylaniline: A precursor in the synthesis of the target compound.
Uniqueness
This compound stands out due to its unique combination of the 2,5-dimethylphenyl group and the chromene scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiproliferative, and other therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉NO₂
- Molecular Weight : 281.3 g/mol
- CAS Number : 923824-20-8
The structure of this compound is characterized by a chromene core with a carboxamide functional group attached to a dimethylphenyl moiety, which contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : 2,5-dimethylaniline and 3,4-dihydro-2H-chromene-3-carboxylic acid.
- Reagents : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
- Solvent : Dimethylformamide (DMF) at room temperature.
This method allows for the efficient formation of the desired compound with high yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties in various studies. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, it has been tested against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC₅₀ value in the micromolar range, suggesting potent anticancer activity. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner .
- Neuroprotective Potential : In another investigation focusing on neurodegenerative diseases, derivatives of chromene compounds were assessed for their ability to cross the blood-brain barrier (BBB). The findings suggested that certain derivatives could penetrate the BBB without toxicity to neuronal cells at lower concentrations .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : Binding to specific enzymes or receptors that modulate signaling pathways related to cell proliferation and apoptosis.
- Cellular Process Modulation : Affecting cellular processes such as oxidative stress response and inflammatory pathways.
Summary Table of Biological Activities
Activity Type | Target Organisms/Cell Lines | IC₅₀ Values (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Gram-positive/negative bacteria | Varies | Disruption of cell membranes |
Antiproliferative | MCF-7 (breast cancer) | Micromolar range | Induction of apoptosis |
Neuroprotective | Neuronal cell lines | Not specified | BBB penetration without toxicity |
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZLQMYXAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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